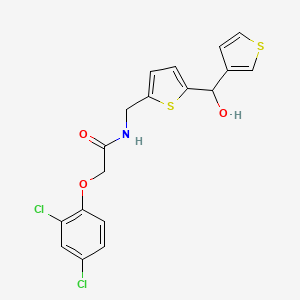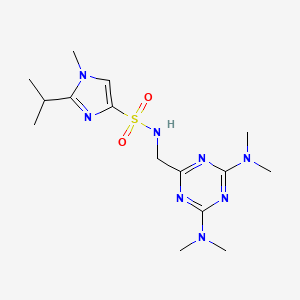
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with unique structural properties. This compound is notable for its intricate triazine and imidazole components, making it a subject of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. This includes the formation of the triazine ring, followed by its substitution with dimethylamino groups. The imidazole ring is then introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound might involve continuous flow reactors to maintain consistent reaction conditions and improve yields. Catalysts and specific solvents may be employed to optimize the synthesis process and ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation, particularly at the dimethylamino groups.
Reduction: : The triazine ring may be reduced under specific conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the triazine and imidazole rings.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution are commonly used. Conditions typically involve controlled temperatures, specific solvents like dichloromethane, and catalysts to drive the reactions.
Major Products Formed:Oxidation products may include sulfoxides and sulfones.
Reduction can yield simpler amino derivatives.
Aplicaciones Científicas De Investigación
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is significant in various fields:
Chemistry: : Used in studying the reactivity of triazine and imidazole derivatives.
Biology: : Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: : Explored for its antimicrobial properties and potential use in drug design.
Industry: : Utilized as a building block in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, often involving the sulfonamide group. It can inhibit enzyme activity by mimicking the substrate, thus blocking the active site or altering the enzyme's conformation.
Comparación Con Compuestos Similares
Similar compounds include:
N-((4,6-dichloro-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide: : Differing in the functional groups on the triazine ring.
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide: : With methoxy groups instead of dimethylamino groups.
Propiedades
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N8O2S/c1-10(2)13-19-12(9-23(13)7)26(24,25)16-8-11-17-14(21(3)4)20-15(18-11)22(5)6/h9-10,16H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJPLWHHYCENJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate](/img/structure/B2532097.png)

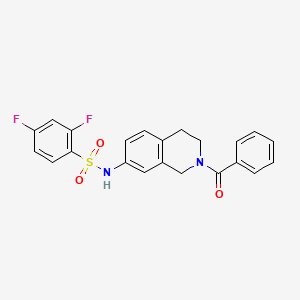
![4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2532100.png)
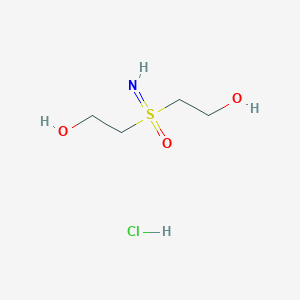
![4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine](/img/structure/B2532104.png)

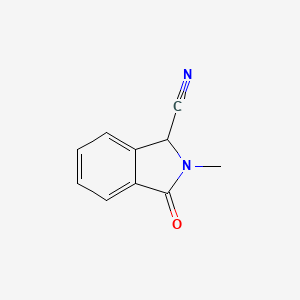
![2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2532109.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2532111.png)


![Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2532118.png)
